5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole
Description
Introduction and Background
Historical Context and Development
The development of 5,5-dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole emerges from the historical progression of heterocyclic chemistry, particularly the convergence of piperazine and thiazole research domains. Thiazole chemistry has its roots in the pioneering work of Hantzsch in 1887, who developed the fundamental cyclization reaction that bears his name for constructing thiazole rings. This synthetic methodology has remained the most productive method for thiazole derivative synthesis, utilizing condensation reactions between alpha-haloketones and nucleophilic reagents such as thioamides or thiourea derivatives.
The piperazine component of this hybrid molecule has equally significant historical importance in pharmaceutical chemistry. Piperazine derivatives have been extensively studied and utilized as pharmaceutical building blocks, resulting in 39 drugs approved by regulatory authorities that contain the piperazine ring system. The structural characteristics of piperazine, including its saturated six-membered ring containing two nitrogen atoms at positions 1 and 4, provide unique three-dimensional properties that contribute to enhanced water solubility, oral bioavailability, and improved pharmacokinetic characteristics.
The synthesis of piperazine-thiazole hybrid compounds represents a relatively recent development in combinatorial chemistry approaches. Research has demonstrated that the parallel synthesis of diverse piperazine-tethered thiazole compounds can be achieved through methodical solid-phase synthesis protocols. These synthetic strategies have enabled the preparation of compound libraries for drug discovery applications, with particular emphasis on creating molecules that combine the beneficial properties of both heterocyclic systems.
The specific development of this compound can be traced to synthetic efforts aimed at creating dihydrothiazole derivatives with enhanced stability and biological activity profiles. The incorporation of dimethyl substitution at the 5-position of the dihydrothiazole ring provides additional steric hindrance and electronic effects that can influence both chemical reactivity and biological interactions.
Nomenclature and Identification Parameters
International Union of Pure and Applied Chemistry Naming and Alternative Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural features and substitution pattern. This naming convention follows established protocols for heterocyclic compounds, where the thiazole ring serves as the parent structure, with numbering beginning from the sulfur atom and proceeding through the ring system.
Alternative designations for this compound include several synonymous forms that reflect different naming conventions and database preferences. The compound is also known as 1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine, which emphasizes the piperazine component as the principal functional group. Additional synonymous names include 5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole and piperazine, 1-(4,5-dihydro-5,5-dimethyl-2-thiazolyl).
The structural description can also be expressed through the 5,5-dimethyl-2-(piperazin-1-yl)-2,5-dihydrothiazole designation, which provides an alternative perspective on the ring system connectivity. These various naming conventions reflect the compound's dual nature as both a substituted thiazole and a substituted piperazine, depending on which heterocyclic component is considered the primary structural framework.
The molecular structure incorporates specific stereochemical and geometric features that are implicit in the systematic naming. The 4,5-dihydrothiazole designation indicates the presence of a saturated carbon-carbon bond within the five-membered ring, distinguishing it from fully aromatic thiazole systems. The 5,5-dimethyl substitution pattern specifies the presence of two methyl groups attached to the same carbon atom, creating a quaternary carbon center that influences the compound's conformational properties.
Properties
IUPAC Name |
5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-9(2)7-11-8(13-9)12-5-3-10-4-6-12/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUDSGWZPKYESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355937 | |
| Record name | 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303798-21-2 | |
| Record name | 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole typically involves the condensation of 2-aminothiazole with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, its structural similarity to known antimicrobial agents suggests potential synergy when combined with existing drugs .
Antidepressant Properties
This compound has been investigated for its effects on the central nervous system. Preliminary studies suggest that it may possess antidepressant-like effects in animal models. The piperazine moiety is known for its influence on serotonin receptors, which could contribute to mood regulation .
Neuropharmacological Research
The compound's interaction with neurotransmitter systems has been a focal point in neuropharmacological studies. It is hypothesized that this compound may modulate dopaminergic and serotonergic pathways, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Case Studies
-
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of derivatives of thiazole compounds, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli . -
Neuropharmacological Effects
In a behavioral study assessing the antidepressant effects of various thiazole derivatives, this compound showed significant reductions in immobility time in the forced swim test compared to control groups. This suggests a potential mechanism for its antidepressant-like effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological Potential
- Piperazine Derivatives : Enhanced solubility and blood-brain barrier penetration due to the piperazine moiety, making them suitable for CNS-targeting drugs .
- Bromomethyl Derivatives : Serve as alkylating agents in prodrug design, leveraging their electrophilic reactivity .
- Fused Systems (e.g., thiazolo-pyridine) : Improved metabolic stability and bioavailability due to aromaticity .
Biological Activity
5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (CAS Number: 303798-21-2) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a piperazine moiety, which contributes to its unique chemical properties. The synthesis typically involves the condensation of 2-aminothiazole with piperazine derivatives under controlled conditions, often utilizing solvents like ethanol or methanol and may require catalysts for optimal yield .
Biological Activity Overview
1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives containing the piperazine moiety for their in vitro antimicrobial activity, showing promising results against bacterial strains .
2. Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor. It has shown activity against cholinesterases (ChEs), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated IC50 values in the low-nanomolar range, surpassing the reference compound donepezil in potency .
3. Antitumor Activity:
Thiazole derivatives, including this compound, have been explored for their anticancer potential. Studies have indicated that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions exhibited significant anti-proliferative effects with IC50 values lower than standard chemotherapeutics like doxorubicin .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active sites or modulating receptor signaling pathways. This mechanism is critical in developing therapeutic agents targeting neurological disorders and cancer .
Table 1: Summary of Biological Activities
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Variable | |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 6.83 nM | |
| Antitumor | Cancer cell lines | < 1 µg/mL |
Case Study: Anticholinesterase Activity
In a detailed evaluation of synthesized derivatives of piperazine-based compounds, it was found that certain analogues exhibited potent inhibition against AChE and butyrylcholinesterase (BuChE). The study highlighted compound 5k as particularly effective with an IC50 value of 2.13 nM, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole, and how do reaction conditions influence yield?
Methodological Answer:
- Cyclocondensation Reactions: Reacting thiourea derivatives with α-haloketones in ethanol under reflux (2–3 hours) is a standard method. For example, describes similar thiazolidinone syntheses using ethanol reflux .
- Piperazine Incorporation: Piperazine can be introduced via nucleophilic substitution. outlines protocols for hydrazine/phenylhydrazine reactions in 1,4-dioxane/DMF mixtures under reflux .
- Key Parameters: Solvent polarity (ethanol vs. DMF), reflux duration, and stoichiometric ratios critically impact yield. Use Design of Experiments (DoE) to optimize (see Intermediate Questions).
Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Temperature/Time | Yield* | Reference |
|---|---|---|---|---|
| Thiourea derivative | Ethanol | Reflux, 2 h | N/A | |
| Hydrazine derivatives | 1,4-Dioxane/DMF | Reflux, 3 h | N/A |
*Yield data not explicitly reported in evidence; requires experimental validation.
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., dihydrothiazole methyl groups and piperazine NH signals) .
- Mass Spectrometry: High-resolution MS confirms molecular formula (C₉H₁₅N₃S) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- InChI/SMILES Validation: Cross-referencing with PubChem entries ensures structural accuracy .
Intermediate Research Questions
Q. How can researchers optimize reaction conditions for improved regioselectivity in dihydrothiazole-piperazine conjugates?
Methodological Answer:
- Factorial Design: Use 2^k factorial experiments to test variables like solvent (polar vs. nonpolar), temperature, and catalyst presence. highlights factorial design for variable interaction analysis .
- Kinetic Studies: Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of piperazine, improving substitution efficiency .
Q. What strategies mitigate discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line specificity, incubation time) .
- Meta-Analysis: Aggregate data from multiple studies to identify trends. emphasizes collaborative frameworks for resolving contradictions .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values to quantify potency variations .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate membrane permeability using software like COMSOL Multiphysics ( ) .
- ADMET Prediction: Tools like SwissADME estimate absorption, distribution, and toxicity profiles .
- Docking Studies: Map interactions with target proteins (e.g., antimicrobial enzymes) using AutoDock Vina .
Table 2: Computational Parameters for ADMET Prediction
| Property | Software/Tool | Key Outputs | Reference |
|---|---|---|---|
| LogP | SwissADME | Lipophilicity | |
| Plasma Protein Binding | pkCSM | % Bound |
Q. What advanced synthetic methodologies address stereochemical challenges in dihydrothiazole derivatives?
Methodological Answer:
- Chiral Auxiliaries: Use enantiopure precursors (e.g., (S)-phenylglycinol in ) to control stereochemistry .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings .
- Dynamic Resolution: Monitor racemization via circular dichroism (CD) during synthesis .
Q. How do researchers validate mechanistic pathways in the compound’s bioactivity?
Methodological Answer:
- Isotopic Labeling: Track metabolic pathways using ¹⁴C-labeled analogs .
- Knockout Models: Use CRISPR-edited cell lines to confirm target protein involvement .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s antimicrobial efficacy be resolved?
Methodological Answer:
- Cross-Lab Validation: Reproduce results in independent labs with standardized protocols .
- Minimum Inhibitory Concentration (MIC): Compare MIC values across studies to assess reproducibility .
- Resazurin Assays: Use fluorometric methods for higher sensitivity compared to traditional agar dilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
